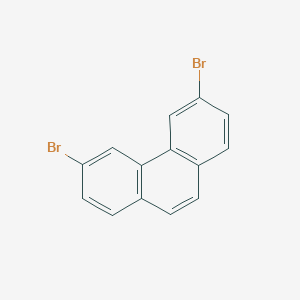

3,6-Dibromophenanthrene

Vue d'ensemble

Description

3,6-Dibromophenanthrene is an organic compound with the molecular formula C14H8Br2 It is a derivative of phenanthrene, where two bromine atoms are substituted at the 3 and 6 positions of the phenanthrene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,6-Dibromophenanthrene can be synthesized through the bromination of phenanthrene. The process involves the reaction of phenanthrene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature. The bromination selectively occurs at the 3 and 6 positions due to the electronic effects of the phenanthrene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization or column chromatography to obtain the desired compound.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction facilitates aryl-aryl bond formation. 3,6-Dibromophenanthrene reacts with boronic esters under optimized conditions:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, Cs₂CO₃, THF/H₂O, 85°C | 3,6-Bis(2-thienylvinyl)phenanthrene | 68–72% | |

| Pd(OAc)₂, SPhos, K₃PO₄, toluene | Helicene derivatives | 61% |

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with the boronate and reductive elimination to form the C–C bond .

Kumada Coupling

Nickel- or palladium-catalyzed coupling with Grignard reagents enables functionalization:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ni(dppe)Cl₂, THF, Mg turnings | 3,6-Diarylphenanthrenes | 55–60% |

Applications : Used to synthesize π-extended polyaromatic hydrocarbons (PAHs) for organic electronics .

Photocyclization Reactions

UV irradiation induces intramolecular cyclization to form helicenes:

| Conditions | Product | Quantum Yield | Reference |

|---|---|---|---|

| UV (λ = 350–370 nm), hexane | Dithia helicenes | 85% | |

| UV (λ = 306 nm), THF | Naphtho[2,1-b]thiophene derivatives | 78% |

Key Findings :

-

Excited-state dynamics (S₁ and S₂) drive supra-antara stereoselectivity via π→π* transitions .

-

Computational studies confirm C(4)-phenanthrene/C(2)-thiophene bonding as the dominant pathway (Figure 1) .

Macrocyclization Reactions

One-pot Yamamoto coupling produces cyclic phenanthrenylene structures:

| Reagents/Conditions | Product | Panel Size (n) | Reference |

|---|---|---|---|

| Ni(COD)₂, 2,2'-bipyridyl, DMF | [n]Cyclo-3,6-phenanthrenylenes | n = 3–8 |

Structural Data :

-

X-ray crystallography reveals planar conformations for n = 3 and 5, while n = 4 adopts a saddle shape .

-

Fluorescence quantum yields reach 85% for n = 5, correlating with conjugation length .

Bromination to Quinones

Controlled oxidation introduces ketone groups:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CrO₃, acetic acid, reflux | This compound-9,10-dione | 78% | |

| Br₂, nitrobenzene, 120°C | 3,6-Dibromophenanthrenequinone | 60% |

Applications : The quinone derivatives serve as intermediates in synthesizing redox-active materials for organic photovoltaics .

Condensation Reactions

Reaction with diamines forms quinoxaline derivatives:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1,2-Diaminopyridine, ethanol, reflux | Dibenzopyridoquinoxaline | 74% |

Mechanism : Nucleophilic attack of the diamine on the quinone carbonyl groups, followed by dehydration .

Computational Insights

DFT calculations elucidate regioselectivity in photocyclization:

| Parameter | Value (S₁ State) | Reference |

|---|---|---|

| C–C bond formation energy barrier | 12.3 kcal/mol | |

| Dihedral angle (C–C=C–C) | 30–31° (excited state) |

Applications De Recherche Scientifique

Synthesis of Higher-Order PAHs

3,6-Dibromophenanthrene serves as a crucial building block for the synthesis of more complex π-extended PAHs. The bromine substituents on the phenanthrene ring are particularly useful for cross-coupling reactions, allowing for the construction of larger and more intricate molecular architectures. For example, it has been utilized in the synthesis of [n]cyclo-3,6-phenanthrenylenes through one-pot macrocyclization processes. These derivatives exhibit interesting fluorescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Crystal Structure and Material Properties

The crystal structure of this compound reveals a herringbone-like arrangement with face-to-face slipped π–π stacking interactions. This arrangement contributes to its stability and influences its electronic properties, which are essential for applications in organic electronics. The interplanar distance and stacking orientation facilitate charge transport within solid-state materials, making this compound a candidate for organic semiconductor applications .

Photonic Applications

Due to its fluorescent properties, this compound is investigated for use in photonic devices. The compound's derivatives have shown high quantum yields in solution, indicating their potential as fluorescent markers or sensors in biological imaging and diagnostics. The structure-activity relationship observed in its derivatives provides insights into optimizing fluorescence characteristics for specific applications .

Thermal Stability and Polymerization

Research has demonstrated that this compound can be processed into thermosetting polymers through thermal treatment. These polymers exhibit significant thermal stability and can undergo sublimation and polymerization when subjected to high temperatures. Such materials could be utilized in high-performance coatings or as structural components in various engineering applications .

Case Study 1: Synthesis of Fluorescent Macrocycles

In a study by Ikemoto et al., five congeners of [n]cyclo-3,6-phenanthrenylene were synthesized from dibromophenanthrene. The resulting compounds displayed varying fluorescence properties with quantum yields reaching up to 85%. This research highlights the potential of this compound as a precursor for developing new fluorescent materials .

Case Study 2: Polymerization Behavior

A study on the thermal behavior of dibromophenanthrene derivatives revealed that upon heating, these compounds could form stable polymers with unique properties. The polymerization process was characterized by thermal gravimetric analysis (TGA), indicating two distinct weight loss stages related to sublimation and debromination processes . This finding opens avenues for utilizing dibromophenanthrene in creating durable materials.

Mécanisme D'action

The mechanism of action of 3,6-Dibromophenanthrene involves its interaction with various molecular targets. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting species.

Comparaison Avec Des Composés Similaires

3,9-Dibromophenanthrene: Another brominated derivative of phenanthrene with bromine atoms at the 3 and 9 positions.

9,10-Dibromophenanthrene: Bromine atoms are substituted at the 9 and 10 positions of the phenanthrene ring.

3,6-Dibromo-9,10-phenanthrenequinone: An oxidized form of 3,6-Dibromophenanthrene.

Uniqueness: this compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. The 3 and 6 positions on the phenanthrene ring create a distinct electronic environment, making it different from other brominated phenanthrene derivatives. This unique structure allows for selective reactions and applications that are not possible with other isomers.

Activité Biologique

3,6-Dibromophenanthrene (DBP) is a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities, particularly in the context of its interactions with biological systems. This article explores its structural characteristics, biological activities, and potential applications based on recent research findings.

Structural Characteristics

This compound has the molecular formula . The compound features a planar phenanthrene core with two bromine substituents at the 3 and 6 positions. Its crystal structure reveals a herringbone arrangement and significant π–π stacking interactions, which are crucial for its biological activity. The interplanar distance in the crystal structure is approximately 3.544 Å, indicating strong intermolecular interactions that may influence its reactivity and bioactivity .

Antioxidant Properties

Research indicates that DBP exhibits notable antioxidant properties. Antioxidants are essential for neutralizing free radicals, thereby preventing oxidative stress and cellular damage. Studies have shown that DBP can scavenge free radicals effectively, which is critical in reducing the risk of various diseases linked to oxidative stress .

Anticancer Activity

DBP has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells .

Table 1: Summary of Biological Activities of this compound

| Activity | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Antioxidant | Various | Free radical scavenging | Neutralization of reactive oxygen species |

| Anticancer | MCF-7 | Inhibition of proliferation | Induction of apoptosis |

| HeLa | Inhibition of proliferation | Cell cycle arrest |

Metabolism and Toxicity

The metabolism of DBP involves biotransformation processes that can influence its toxicity profile. It has been identified as an inhibitor of several cytochrome P450 enzymes (CYPs), including CYP1A2 and CYP2C19, which are important for drug metabolism. This inhibition suggests that DBP may interact with other pharmaceuticals, potentially leading to altered drug efficacy or toxicity .

Toxicological Studies

Toxicological assessments indicate that while DBP exhibits beneficial biological activities, it also poses risks associated with skin and eye irritation upon exposure. Proper handling protocols are essential to mitigate these risks when working with this compound in laboratory settings .

Case Studies

- Case Study on Anticancer Effects : A study evaluated the effects of DBP on MCF-7 cells and reported a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment. The study concluded that DBP could serve as a lead compound for developing novel anticancer agents targeting breast cancer .

- Metabolomic Profiling : Another investigation focused on the metabolomic profiling of phenolic compounds in grape extracts containing DBP derivatives. The study highlighted the antioxidant activity of these extracts and their potential protective effects against DNA damage caused by oxidative stress .

Propriétés

IUPAC Name |

3,6-dibromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPMJIMUYNZFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448591 | |

| Record name | 3,6-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174735-02-5 | |

| Record name | 3,6-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the specific halogen-halogen distance in 3,6-dibromophenanthrene relevant to its potential applications?

A1: The distance between the bromine atoms in this compound is approximately 6 Å, which is similar to the gap between dimer rows on a Si(100) surface. [] This structural feature makes this compound a potentially interesting candidate for inducing selective reactions on this type of surface. The interaction could lead to unique surface modifications with potential applications in chemical sensing, biological recognition, and molecular electronics. []

Q2: Beyond silicon surface interactions, has this compound been explored for constructing larger molecular architectures?

A2: Yes, this compound has been successfully employed as a rigid, linear building block in the synthesis of three-dimensional metal-organic cages. [, ] Researchers utilized its structural features to create novel 60° organometallic subunits, which then assembled into trigonal-bipyramidal cages when combined with appropriate metal ions. [, ]

Q3: What spectroscopic data is available to characterize this compound?

A3: While the provided abstracts do not detail specific spectroscopic data, this compound's structure has been confirmed through X-ray crystallography. [] This technique revealed a planar phenanthrene ring system with the bromine atoms slightly displaced from the plane. [] Beyond X-ray crystallography, one would expect characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry to be available in the broader chemical literature.

Q4: What are the potential environmental impacts of using this compound, considering it contains bromine atoms?

A4: While the provided research does not specifically address the environmental impact of this compound, it's important to note that halogenated organic compounds can sometimes pose environmental risks. These risks might include persistence in the environment, potential for bioaccumulation, and toxicity to aquatic organisms. Therefore, any large-scale use of this compound would necessitate careful consideration of its environmental fate and potential for remediation or alternative, less impactful compounds.

Q5: Are there any known alternatives to this compound for its explored applications?

A5: The research on this compound's applications, particularly in surface modification and metal-organic framework construction, is still at a relatively early stage. [, , ] Researchers are likely exploring alternative compounds with modified structures, different halogen substituents, or entirely different core structures to achieve enhanced properties or address potential limitations of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.